45-Fold Ki Improvement Over Phosphoserine Precursor: Direct Head-to-Head Comparison in TPP II Inhibition
In the same study using identical assay conditions, the target dehydroalanine-containing peptide (Ki = 0.02 ± 0.01 μM) exhibited a 45-fold lower inhibition constant than its direct phosphoserine precursor Arg-Ala-Ser(P)-Val-Ala (Ki ≈ 0.9 μM) against TPP II purified from rat liver and human erythrocytes [1]. The competitive inhibition mechanism was confirmed kinetically; the Dha residue is formed by β-elimination of the phosphate group from the Ser(P) residue, and this single-residue chemical conversion—replacing a phosphoserine with dehydroalanine—accounts for the entire 45-fold potency gain [1].
| Evidence Dimension | Inhibition constant (Ki) for tripeptidyl peptidase II |
|---|---|
| Target Compound Data | Ki = 0.02 ± 0.01 μM (20 ± 10 nM) |
| Comparator Or Baseline | Arg-Ala-Ser(P)-Val-Ala (phosphoserine precursor): Ki ≈ 0.9 μM |
| Quantified Difference | 45-fold lower Ki (more potent) |
| Conditions | TPP II purified from rat liver and human erythrocytes; competitive inhibition assay at pH 6.5–7.5; Arch. Biochem. Biophys. 314, 276-279 (1994) |
Why This Matters
This 45-fold difference demonstrates that the Dha residue is not merely a serine surrogate but a chemically distinct pharmacophore—substituting it with any serine-containing analog will result in a loss of nearly two orders of magnitude in inhibitory potency, directly impacting experimental TPP II inhibition protocols.
- [1] Tomkinson B, Grehn L, Fransson B, Zetterqvist O. Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Arch Biochem Biophys. 1994 Nov 1;314(2):276-9. doi:10.1006/abbi.1994.1442. PMID: 7979365. View Source
